1-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
A compound’s description usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Microwave-Assisted Synthesis
Jun Hu et al. (2011) reported on the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting the efficiency of this method in producing compounds with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. Their work underscores the value of rapid synthesis techniques in exploring the biological activities of pyrazole derivatives (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Cytotoxicity and Anticancer Potential
Ashraf S. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to understanding the structure-activity relationship of pyrazole derivatives in developing anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Antifungal Activity
Shijie Du et al. (2015) explored the synthesis of novel pyrazole carboxylic acid amides with significant antifungal activities against phytopathogenic fungi. Their research provides insight into the potential of pyrazole derivatives as fungicides, contributing to agricultural applications (Shijie Du et al., 2015).
Systemic Fungicides
J. Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogues of the systemic fungicide carboxin. This work demonstrates the fungicidal activity of pyrazole derivatives, highlighting their potential in controlling fungal diseases in crops (J. Huppatz, 1985).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to exhibit a range of effects at the molecular and cellular levels .
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-17(12-16(21-22)13-5-3-2-4-6-13)18(24)20-14-8-10-23-15(11-14)7-9-19-23/h2-7,9,12,14H,8,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCAHRDFQJPSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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